N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular formula of this compound is C22H19N3O4S2 . The structure includes a dibenzo[b,f][1,4]thiazepine core, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms .Physical and Chemical Properties Analysis
The average mass of the compound is 453.534 Da and the monoisotopic mass is 453.081696 Da . Other physical and chemical properties are not specified in the search results.科学的研究の応用
Synthesis and Reactivity
Research on dibenzo[b,f]phosphepin derivatives, which share a structural resemblance with the specified compound, outlines their synthesis, reactivity, and potential as analogues for antidepressant drugs, such as imipramine. These compounds demonstrate varied nucleophilic substitution reactions and possess distinct conformational properties, suggesting their utility in developing new pharmaceuticals with specific biological activities (Segall, Shirin, & Granoth, 1980).
Chiral Catalysts in Organic Synthesis
Chiral dibenzazepine-based ligands have been developed for Rh(I) complexation, catalyzing base-free reactions with high enantioselectivity. This application demonstrates the utility of dibenzazepine derivatives in organic synthesis, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds (Chelouan et al., 2018).
Antimicrobial Activity
Certain dibenzo[b,e]oxepin derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the potential for using dibenzo[b,f][1,4]oxazepin derivatives in developing new antimicrobial agents, offering a promising avenue for addressing antibiotic resistance (Sadek et al., 2011).
Catalytic and Enantioselective Reactions
The aza-Reformatsky reaction utilizing dibenzo[b,f][1,4]oxazepines has been optimized for high yields and enantioselectivities, showcasing the utility of these compounds in synthetic organic chemistry. This application is particularly relevant for synthesizing chiral β-amino esters, underlining the versatility of dibenzo[b,f][1,4]oxazepin derivatives in facilitating complex organic transformations with high stereocontrol (Munck et al., 2017).
作用機序
- The primary target of this compound is the Dopamine D2 receptor . It selectively inhibits this receptor, which plays a crucial role in neurotransmission and modulation of various physiological processes .
- Upon binding to the Dopamine D2 receptor, the compound modulates downstream signaling pathways. It may alter intracellular calcium levels, cyclic AMP (cAMP) production, and protein kinase activity. These changes impact neuronal function and neurotransmitter release .
- The compound affects several pathways, including the dopaminergic pathway . By inhibiting the D2 receptor, it influences dopamine-mediated signaling, which has implications for mood regulation, movement control, and cognition .
- Cellular effects include changes in receptor expression, neurotransmitter release, and neuronal excitability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s oral bioavailability depends on its solubility and stability in the gastrointestinal tract. It likely binds to plasma proteins and distributes throughout tissues. Hepatic enzymes metabolize it into inactive forms. Elimination occurs primarily via urine and feces .
Result of Action
Action Environment
特性
IUPAC Name |
2-methyl-N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14(2)22(27)24-15-7-10-17(11-8-15)32(29,30)26-16-9-12-20-18(13-16)23(28)25-19-5-3-4-6-21(19)31-20/h3-14,26H,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXCDQUJIZPWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。